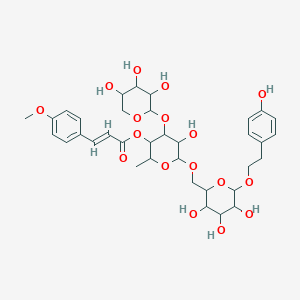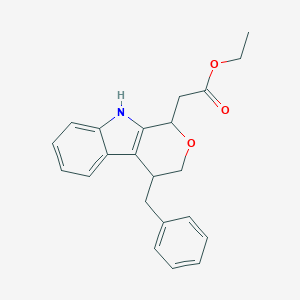
Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, also known as ETP-46464, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETP-46464 is a member of the pyranoindole family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- is not yet fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- is thought to modulate the expression of genes that are involved in various biological processes, including cell proliferation, apoptosis, and immune response.
Effets Biochimiques Et Physiologiques
Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, and to inhibit the growth of tumors in animal models. The compound has also been shown to possess anti-viral properties, and has been tested against various viral infections, including influenza and HIV.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and is highly pure and stable. The compound has been extensively characterized, and its properties are well understood. However, there are also some limitations to using Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- in lab experiments. The compound is relatively expensive, and its mechanism of action is not yet fully understood.
Orientations Futures
There are several future directions for research on Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-. Another area of research is the investigation of the compound's potential therapeutic applications in various diseases, including cancer and viral infections. Finally, further studies are needed to fully understand the mechanism of action of Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, and to identify the molecular targets of the compound.
Méthodes De Synthèse
The synthesis of Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- involves the condensation of 2-phenylacetaldehyde with 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, followed by cyclization with acetic anhydride. The final product is obtained after purification by column chromatography. The synthesis of Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. The compound has been tested in various in vitro and in vivo models, and has shown promising results in the treatment of various diseases, including cancer and viral infections.
Propriétés
Numéro CAS |
103024-44-8 |
|---|---|
Nom du produit |
Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- |
Formule moléculaire |
C22H23NO3 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
ethyl 2-(4-benzyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate |
InChI |
InChI=1S/C22H23NO3/c1-2-25-20(24)13-19-22-21(17-10-6-7-11-18(17)23-22)16(14-26-19)12-15-8-4-3-5-9-15/h3-11,16,19,23H,2,12-14H2,1H3 |
Clé InChI |
BUUODSZYUAZDIF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1C2=C(C(CO1)CC3=CC=CC=C3)C4=CC=CC=C4N2 |
SMILES canonique |
CCOC(=O)CC1C2=C(C(CO1)CC3=CC=CC=C3)C4=CC=CC=C4N2 |
Synonymes |
1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano(3,4-b)indole-1-acetic acid pemedolac |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



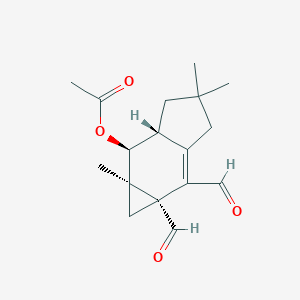
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
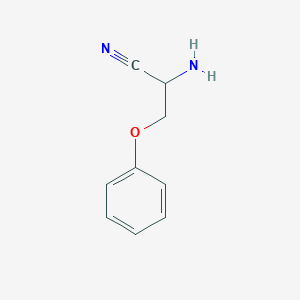
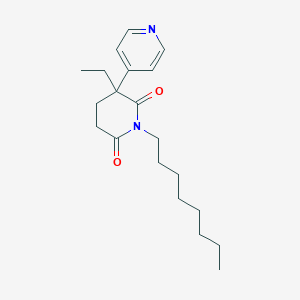
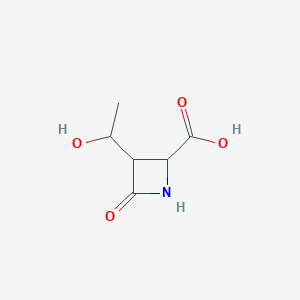
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)
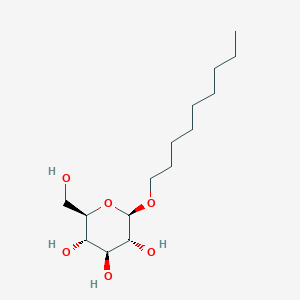
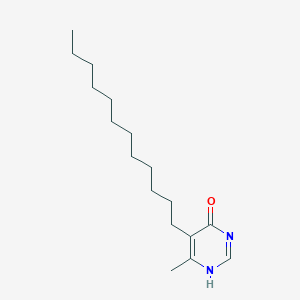
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)
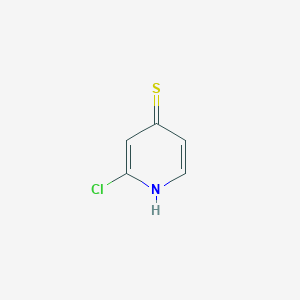
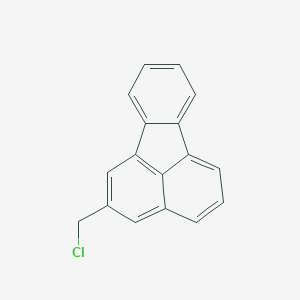
![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)
